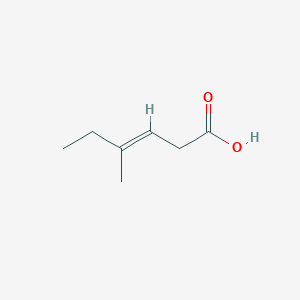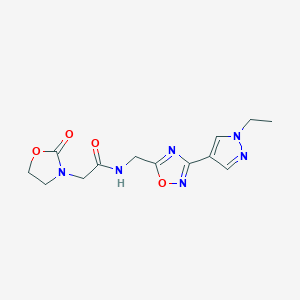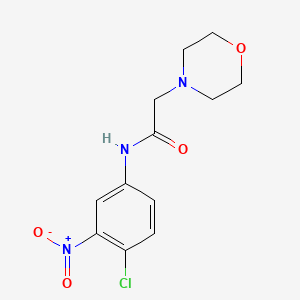
4-Methylhex-3-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylhex-3-enoic acid is a chemical compound with the molecular formula C7H12O2 . It has an average mass of 128.169 Da and a monoisotopic mass of 128.083725 Da .
Molecular Structure Analysis
The molecular structure of 4-Methylhex-3-enoic acid consists of 7 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The structure also includes a double bond .Physical And Chemical Properties Analysis
The melting point of 4-Methylhex-3-enoic acid is estimated to be -9.25°C . It has a boiling point of 118℃ at 12 Torr .科学的研究の応用
Novel Synthesis Methods
Researchers have developed innovative methods to synthesize derivatives of 4-methylhex-3-enoic acid. For instance, Jessen, Selvig, and Valsborg (2001) introduced a novel approach to prepare N-protected (2E)-5-amino-5-methylhex-2-enoic acids, used for synthesizing 14 C-labelled compounds (Jessen, Selvig, & Valsborg, 2001). Additionally, Burk et al. (2003) described an enantioselective synthesis of a compound closely related to 4-methylhex-3-enoic acid, highlighting the versatility of these chemical structures in synthesis processes (Burk et al., 2003).
Role in Microbial Degradation
Wilkes et al. (2002) investigated the anaerobic degradation of n-hexane in bacteria, identifying 4-methylhex-3-enoic acid among other compounds. This study underscores the potential role of such compounds in microbial metabolic pathways (Wilkes et al., 2002).
Therapeutic Applications
The synthesis of methaprogerol analogs, as discussed by Kryshtal et al. (2012), suggests potential therapeutic applications. One of the synthesized compounds, 2-(3-Dimethylaminopropyl)-5-methylhex-4-enoic acid, showed promise in enhancing treatments for various diseases (Kryshtal et al., 2012).
Chemical Analysis and Isolation
Prakash et al. (2015) developed cost-effective methods for isolating 3-(aminomethyl)-5-methylhex-4-enoic acid, a process impurity of pregabalin, showcasing the importance of these compounds in pharmaceutical manufacturing (Prakash et al., 2015).
Inhibition Studies
Drysdale et al. (2000) investigated the inhibitory properties of certain 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including compounds related to 4-methylhex-3-enoic acid, in the context of neuroprotection (Drysdale et al., 2000).
Food Chemistry and Nutrition
Vandemoortele et al. (2020) explored the behavior of related compounds, such as 4-hydroxyhex-2-enal, in oil-in-water emulsions, contributing to our understanding of food chemistry and nutrition (Vandemoortele et al., 2020).
Safety and Hazards
4-Methylhex-3-enoic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and wearing protective gloves, protective clothing, eye protection, and face protection .
作用機序
Biochemical Pathways
It’s known that the compound is synthesized from 2-methyl-1,3-butadiene and sulfur dioxide, followed by acidification and dehydration steps .
Pharmacokinetics
It’s known that the compound is lipophilic with a calculated log po/w (ilogp) of 158 . This suggests that it may have good bioavailability due to its ability to cross biological membranes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methylhex-3-enoic acid. Its vapor can cause irritation and burns when it comes into contact with skin, eyes, or respiratory tract .
特性
IUPAC Name |
(E)-4-methylhex-3-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-6(2)4-5-7(8)9/h4H,3,5H2,1-2H3,(H,8,9)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWJULLMBKNPEC-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C/CC(=O)O)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylhex-3-enoic acid | |
CAS RN |
55665-79-7 |
Source


|
| Record name | 4-methylhex-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2464292.png)

![N-methyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2464294.png)

![5-Methyl-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2464297.png)

![Thiophen-2-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2464300.png)


![[6-[(4-methylpiperidin-1-yl)sulfonyl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetonitrile](/img/structure/B2464308.png)


![N-[4-(diethylamino)-2-methylphenyl]-4-isopropyl-2-(2-oxopyrrolidin-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2464311.png)